molecular formula C22H20N4S B12014641 4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole

4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B12014641
M. Wt: 372.5 g/mol
InChI Key: YCQQCNWTLKQVLR-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a pyridyl group, a methylphenyl group, and a methylphenylmethylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Introduction of Substituents: The methylphenyl, methylphenylmethylthio, and pyridyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)-5-(4-pyridyl)-1,2,4-triazole: Lacks the methylphenylmethylthio group.

    3-(3-Methylphenyl)-5-(4-pyridyl)-1,2,4-triazole: Lacks the 4-methylphenyl group.

    4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole: Lacks the pyridyl group.

Uniqueness

The presence of the methylphenylmethylthio group and the pyridyl group in 4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole makes it unique compared to other triazole derivatives. These groups can impart specific chemical and biological properties, making the compound valuable for targeted applications.

Properties

Molecular Formula

C22H20N4S

Molecular Weight

372.5 g/mol

IUPAC Name

4-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C22H20N4S/c1-16-6-8-20(9-7-16)26-21(19-10-12-23-13-11-19)24-25-22(26)27-15-18-5-3-4-17(2)14-18/h3-14H,15H2,1-2H3

InChI Key

YCQQCNWTLKQVLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC(=C3)C)C4=CC=NC=C4

Origin of Product

United States

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